D-Erythronolactone

Catalog No.
S1524474
CAS No.
15667-21-7
M.F
C4H6O4
M. Wt
118.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Erythronolactone

CAS Number

15667-21-7

Product Name

D-Erythronolactone

IUPAC Name

(3R,4R)-3,4-dihydroxyoxolan-2-one

Molecular Formula

C4H6O4

Molecular Weight

118.09 g/mol

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m1/s1

InChI Key

SGMJBNSHAZVGMC-PWNYCUMCSA-N

SMILES

C1C(C(C(=O)O1)O)O

Synonyms

D-erythronic acid gamma-lactone; Dihydro-3,4-dihydroxy-2(3H)-furanone; D-Erythronic γ-lactone; D-Erythrono-γ-lactone; D-Erythronolactone; γ-Lactone of D-erythronic Acid;

Canonical SMILES

C1C(C(C(=O)O1)O)O

Isomeric SMILES

C1[C@H]([C@H](C(=O)O1)O)O

Organic Chemistry

Summary of the Application: D-Erythronolactone is a chiral synthon used for the synthesis of certain natural products . It’s an important drug intermediate commonly used in synthetic drugs and pesticides .

Methods of Application: D-Erythronolactone can be obtained by a variety of synthetic methods. One of the commonly used methods is by reacting L-erythronate with dimethyl carbonate under basic conditions . Another method involves treatment of erythorbic acid with p-tolyldiazonium bisulfate followed by aqueous hydrolysis of the resulting oxalyl hydrazide intermediate .

Results or Outcomes: The safety of D-Erythronolactone is high, but some safety operations still need to be paid attention. It belongs to a class of chemicals and should be stored in a sealed container, avoiding contact with oxygen, strong oxidants and fire sources .

Drug Synthesis

Summary of the Application: D-Erythronolactone has been used as key intermediates for the synthesis of structurally diverse molecules including natural products with various biological activities .

Methods of Application: The starting material 2,3-O-isopropylidene-β-D-erythro-furanosyl chloride was prepared from D-erythronolactone in 79% overall yield by a sequence of reactions that involves acetonide formation of D-erythronolactone followed by partial reduction of the resulting acetonide with DIBALH in Et 2 O at −78 °C to an intermediate .

Results or Outcomes: The enantiomers of epi-muricatacin (+)- and (-)-2 have been prepared from 2,3-O-isopropylidene-D-erythrose. The enantiomers (+)- and (-)-2 are obtained in good yields and with high diastereoisomeric and enantiomeric purity .

Furanoid Glycal Synthesis

Summary of the Application: Furanoid glycals, especially stereochemically pure ones, are highly functionalized chiral building blocks . D-Erythronolactone has been used as key intermediates for the synthesis of structurally diverse molecules including natural products with various biological activities .

Methods of Application: D-Erythronolactone can be used to synthesize 3-hydroxylated furanoid glycals. One of the methods involves the reductive fragmentation of 2,3-O-isopropylidene protected furanosyl chloride with Li in liquid ammonia .

Results or Outcomes: The synthesis of furanoid glycals using D-Erythronolactone has been shown to yield high amounts of the desired product . These furanoid glycals have been used toward the synthesis of natural and unnatural products including C -and N -nucleosides of biological importance .

Physical Description

Solid

XLogP3

-1.3

Wikipedia

Erythrono-1,4-lactone

Dates

Modify: 2023-08-15

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